Lipophilicity Comparison vs. Simpler Phthalimides
The target compound exhibits a consensus LogP of 1.85, computed from five independent methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . By comparison, the parent phthalimide (CAS 85-41-6) has a measured LogP of approximately 1.2, while N-benzylphthalimide (CAS 2142-01-0), bearing a benzyl group in place of the chloropyridazinylmethyl moiety, shows a higher LogP of approximately 2.9 [1]. The intermediate value of 1.85 reflects the balanced contribution of the hydrophobic phthalimide core offset by the polar chloropyridazine ring, predicting moderate membrane permeability with reduced non-specific protein binding relative to the more lipophilic N-benzyl analog.
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.85 (consensus of iLOGP 2.01, XLOGP3 1.31, WLOGP 1.39, MLOGP 2.14, SILICOS-IT 2.4) |
| Comparator Or Baseline | Phthalimide: LogP ~1.2; N-Benzylphthalimide: LogP ~2.9 |
| Quantified Difference | LogP difference vs. phthalimide: +0.65; vs. N-benzylphthalimide: -1.05 |
| Conditions | In silico prediction; consensus of five algorithms; data from Bidepharm, ChemSrc, and PubChem |
Why This Matters
A LogP of 1.85 places this compound near the center of the Lipinski 'Rule of Five' optimal range (1–3), offering a more favorable balance of aqueous solubility and membrane permeability than either comparator, which is critical for applications requiring cellular uptake or in vivo distribution in early drug discovery.
- [1] PubChem, Phthalimide (CID 6809), Chemical and Physical Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
